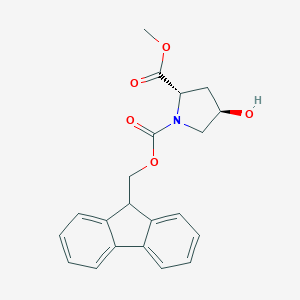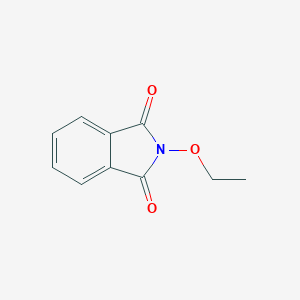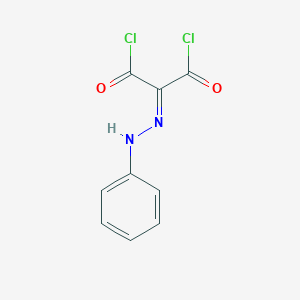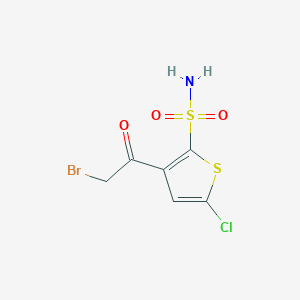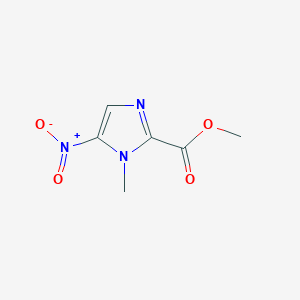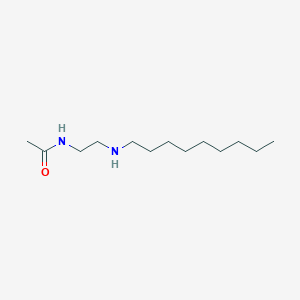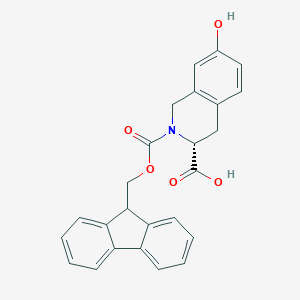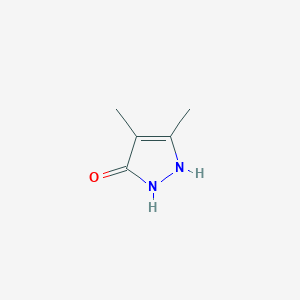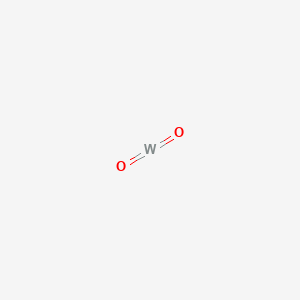
N,N'-Di(naphthalen-2-yl)-n,n'-diphenylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Di(naphthalen-2-yl)-n,n'-diphenylbenzene-1,4-diamine (DNBPD) is an organic compound that has been extensively studied in recent years due to its unique properties and potential applications. DNBPD is a polycyclic aromatic hydrocarbon (PAH) that has been found to exhibit properties such as an antioxidant, antimicrobial, and anti-inflammatory activity. DNBPD is a versatile compound that has been studied for its potential applications in a variety of fields, including pharmaceuticals, biotechnology, and material science.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
This compound can be used in the study of crystal structures . The crystal structure of a similar compound, di(naphthalen-2-yl)sulfane, has been studied in detail . Such studies can provide valuable insights into the properties of the compound and its potential applications.
Organic Light-Emitting Diodes (OLEDs)
One of the significant applications of this compound is in the field of organic light-emitting diodes (OLEDs) . A series of novel 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives were designed and synthesized as blue fluorescent emissive materials . These materials were used in OLED devices to study their electroluminescence (EL) performances .
Fluorescent Chromophore
Naphthalene, which is a part of this compound, is the smallest planar fluorescent chromophore and is widely used in many aspects . This chromophore could be modified on the surface of coinage metal clusters for dual emission character .
Biosynthesis Studies
Naphthalene derivatives, including this compound, can be used in biosynthesis studies . These studies can help understand the biological activities of these compounds and their potential applications in various fields .
Safety and Hazards
The safety data sheet for a similar compound “β- NPP , N, N’-di(naphthalen-2-yl)-N,N’-diphenylbenzene-1” provides information on first aid measures, firefighting measures, and accidental release measures . Another similar compound “N,N’-DI(2-NAPHTHYL-N,N’-DIPHENYL)-1,1” also has a safety data sheet available .
Wirkmechanismus
Target of Action
The primary target of N,N’-Di(naphthalen-2-yl)-n,n’-diphenylbenzene-1,4-diamine, also known as N,N’-Di(2-naphthyl)-N,N’-diphenyl-1,4-phenylenediamine, is in the field of optoelectronics . It is used as a blue fluorescent emissive material in organic light-emitting diodes (OLEDs) .
Mode of Action
This compound interacts with its targets by emitting blue fluorescence when excited . This is due to the presence of diverse aromatic groups at the C-2 position of the molecule . The fluorescence emission is a result of the energy transitions within the molecule .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it is primarily used in optoelectronic applications . Its fluorescence emission properties play a crucial role in the functioning of oled devices .
Pharmacokinetics
It has a melting point of 174 °c, a boiling point of 471 °c, and a density of 09788 (rough estimate) . These properties can influence its behavior in different environments and conditions.
Result of Action
The result of the compound’s action is the emission of blue fluorescence, which is utilized in the creation of efficient OLED devices . For instance, a device based on this compound exhibited highly efficient sky-blue emission with a current efficiency of 2.25 cd A −1, power efficiency of 1.13 lm W −1 .
Eigenschaften
IUPAC Name |
1-N,4-N-dinaphthalen-2-yl-1-N,4-N-diphenylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N2/c1-3-15-33(16-4-1)39(37-21-19-29-11-7-9-13-31(29)27-37)35-23-25-36(26-24-35)40(34-17-5-2-6-18-34)38-22-20-30-12-8-10-14-32(30)28-38/h1-28H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDYERLGSGAPKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Di(naphthalen-2-yl)-n,n'-diphenylbenzene-1,4-diamine | |
Q & A
Q1: What are the properties of the polyamides synthesized using N,N'-Bis(4-aminophenyl)-N,N'-di-2-naphthyl-1,4-phenylenediamine and how do their structures influence these properties?
A: The synthesized polyamides are amorphous and demonstrate good solubility in various organic solvents, making them suitable for solution-casting into flexible and strong films. [] This solubility is attributed to the bulky, non-planar structure imparted by the N,N'-di-2-naphthyl-N,N'-diphenyl-1,4-phenylenediamine segment. [] These polymers exhibit moderately high thermal stability, with glass transition temperatures ranging from 247-289 °C. [] Interestingly, the polyamide synthesized with 1,4-cyclohexanedicarboxylic acid shows stronger fluorescence emission compared to those synthesized with aromatic dicarboxylic acids. This particular polyamide also exhibits a notable solvent effect on its fluorescence profile. []
Q2: How do the polyimides derived from N,N'-Bis(4-aminophenyl)-N,N'-di-2-naphthyl-1,4-phenylenediamine perform in terms of thermal stability and electrochemical behavior?
A: The polyimides synthesized using N,N'-Bis(4-aminophenyl)-N,N'-di-2-naphthyl-1,4-phenylenediamine display high thermal stability, with glass-transition temperatures between 288-329 °C and resistance to significant decomposition below 500 °C. [] This enhanced thermal stability is attributed to the rigid imide groups and bulky aromatic structure within the polymer backbone. [] Electrochemically, these polyimides exhibit well-defined and reversible redox couples during both p- and n-doping processes, demonstrating their potential for applications requiring multi-electrochromic behavior. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid](/img/structure/B173085.png)
